

Assessing the Genotoxicity of Dihydroxyacetone: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: vegetan

Cat. No.: B1167554

[Get Quote](#)

Introduction

Dihydroxyacetone (DHA), a simple carbohydrate, is the primary active ingredient in sunless tanning products. Its cosmetic effect is achieved through the Maillard reaction, a non-enzymatic chemical reaction between DHA and the amino acids present in the keratin of the stratum corneum, the outermost layer of the skin, resulting in the formation of brown-colored pigments called melanoidins.^{[1][2]} While initially thought to be confined to this superficial layer, studies have shown that DHA can penetrate deeper into the viable epidermis and dermis, raising questions about its potential biological effects on living cells, particularly its genotoxicity.^{[1][3][4]}

This guide provides a comparative assessment of the genotoxicity of DHA, with a focus on standard in vitro assays. For comparison, data on Erythrulose, another ketose sugar used in some self-tanning formulations, is included where available. The information is intended for researchers, scientists, and drug development professionals involved in safety and toxicological assessments.

Comparative Genotoxicity Data: Dihydroxyacetone vs. Erythrulose

The following table summarizes the results from key genotoxicity assays for Dihydroxyacetone (**Vegetan**) and its alternative, Erythrulose.

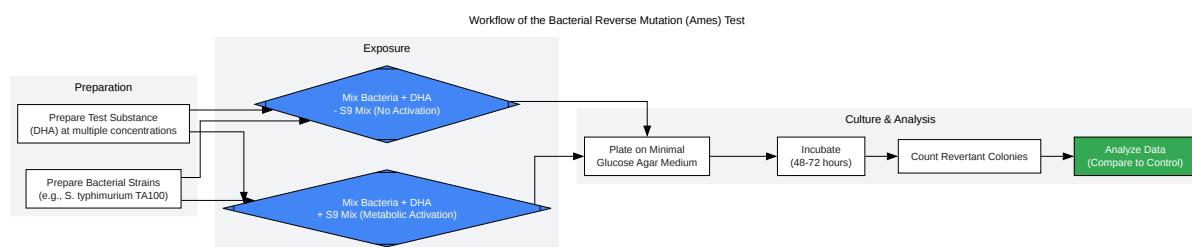
Assay Type	Test System	Substance	Concentration Range	Metabolic Activation (S9)	Result	Reference(s)
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium (strains TA100, TA102)	Dihydroxyacetone	Not specified	With & Without	Positive (Mutagenic)	[1][5][6][7][8]
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	Erythrulose	Not specified	Not specified	Negative	[9]
In Vitro Micronucleus Test	Human Lung Epithelial Cells (BEAS-2B)	Dihydroxyacetone	7.5 mM	N/A	Positive	[10][11]
Comet Assay (Single-Cell Gel Electrophoresis)	Human Keratinocytes (NHEK, HaCaT)	Dihydroxyacetone	5 mM - 100 mM	N/A	Positive (Primarily at cytotoxic concentrations >25 mM)	[1][2][3]
In Vitro Chromosomal Aberration Test	Human Cells (BEAS-2B, HepG3)	Dihydroxyacetone	IC90 doses	N/A	Positive	[5]

Key Findings from Data:

- Dihydroxyacetone (DHA) consistently demonstrates mutagenic potential in the Ames test, specifically causing mutations in bacterial strains sensitive to base-pair mutagens.[6][7][8] In mammalian cell assays, DHA induces chromosomal damage, as evidenced by positive results in the micronucleus and chromosomal aberration tests.[5][10][11] While it also causes DNA strand breaks detected by the Comet assay, these effects are often observed at high concentrations that also induce significant cytotoxicity, which may complicate the interpretation of their biological relevance.[1][3]
- Erythrulose, in contrast, was found to be non-mutagenic in the Ames test.[9] There is a notable lack of publicly available, comprehensive genotoxicity data for Erythrulose compared to DHA.

Experimental Protocols and Methodologies

Detailed methodologies for the principal assays used to evaluate genotoxicity are outlined below, based on standard OECD (Organisation for Economic Co-operation and Development) guidelines.


Bacterial Reverse Mutation Test (Ames Test, OECD 471)

Principle: The Ames test is a widely used method to assess a chemical's potential to induce gene mutations.[12] It employs several strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*).[12][13] The assay measures the ability of the test substance to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[13][14]

Detailed Methodology:

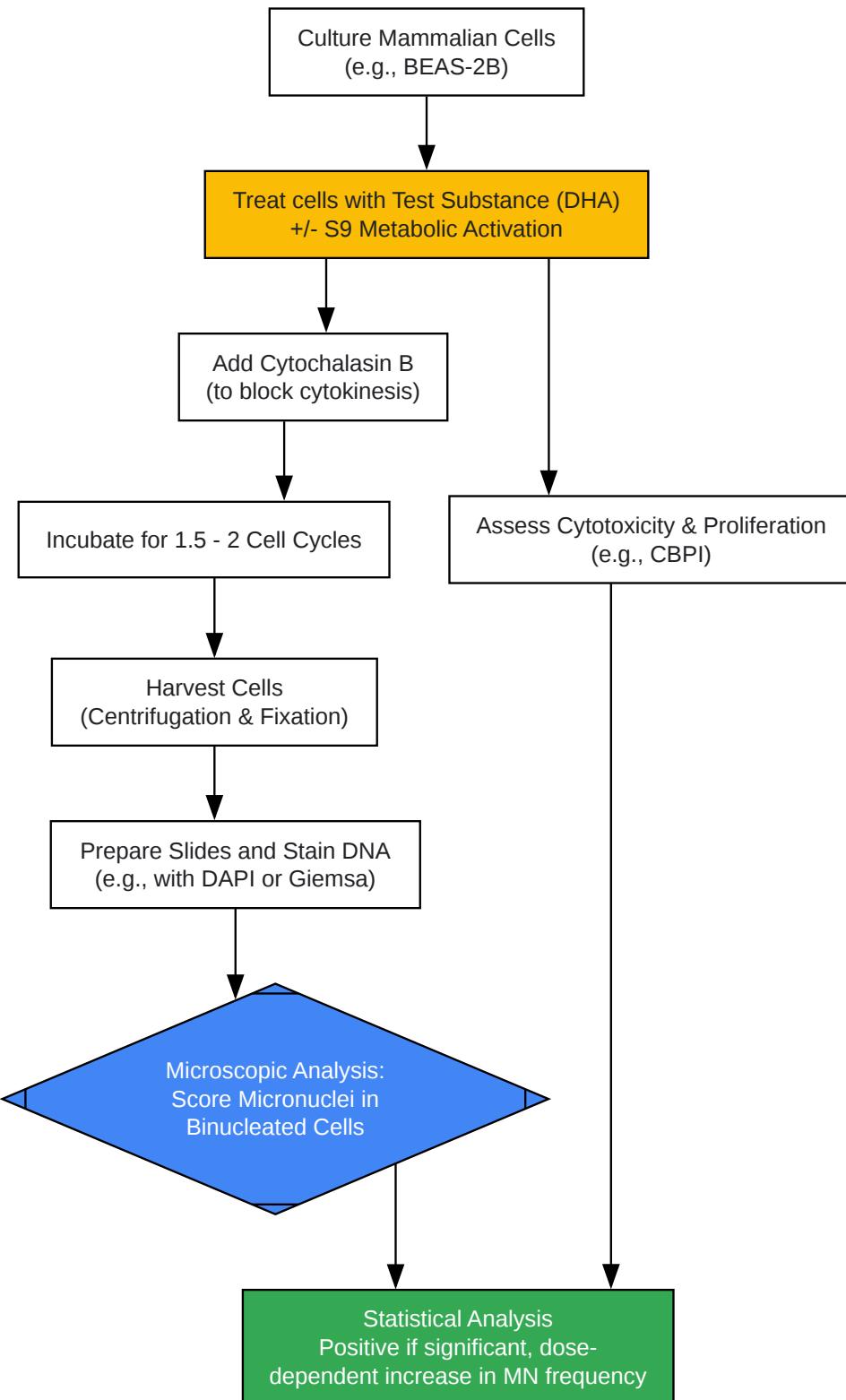
- **Strain Selection:** A standard set of tester strains is used to detect various types of mutations. For DHA, positive results were noted in TA100 and TA102, which are sensitive to base-pair substituting mutagens.[6][7]
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (S9 mix). The S9 mix is a fraction of rat liver homogenate containing enzymes (cytochrome P450) that simulate mammalian metabolism, allowing for the detection of chemicals that become mutagenic only after being metabolized.[13][14]

- Exposure: Bacteria are exposed to the test substance at various concentrations using either the plate incorporation method (substance, bacteria, and molten agar are mixed and plated) or the pre-incubation method (substance and bacteria are incubated together before plating).
[\[12\]](#)[\[15\]](#)
- Incubation: Plates are incubated for 48-72 hours, allowing mutated bacteria (revertants) to form visible colonies.
- Scoring and Interpretation: The number of revertant colonies is counted for each concentration and compared to the negative (solvent) control. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is statistically significant and/or reproducible.[\[14\]](#)

[Click to download full resolution via product page](#)

Workflow of the Bacterial Reverse Mutation (Ames) Test

In Vitro Mammalian Cell Micronucleus Test (OECD 487)


Principle: This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells.[\[16\]](#) Micronuclei are small, membrane-bound DNA fragments in the cytoplasm, separate

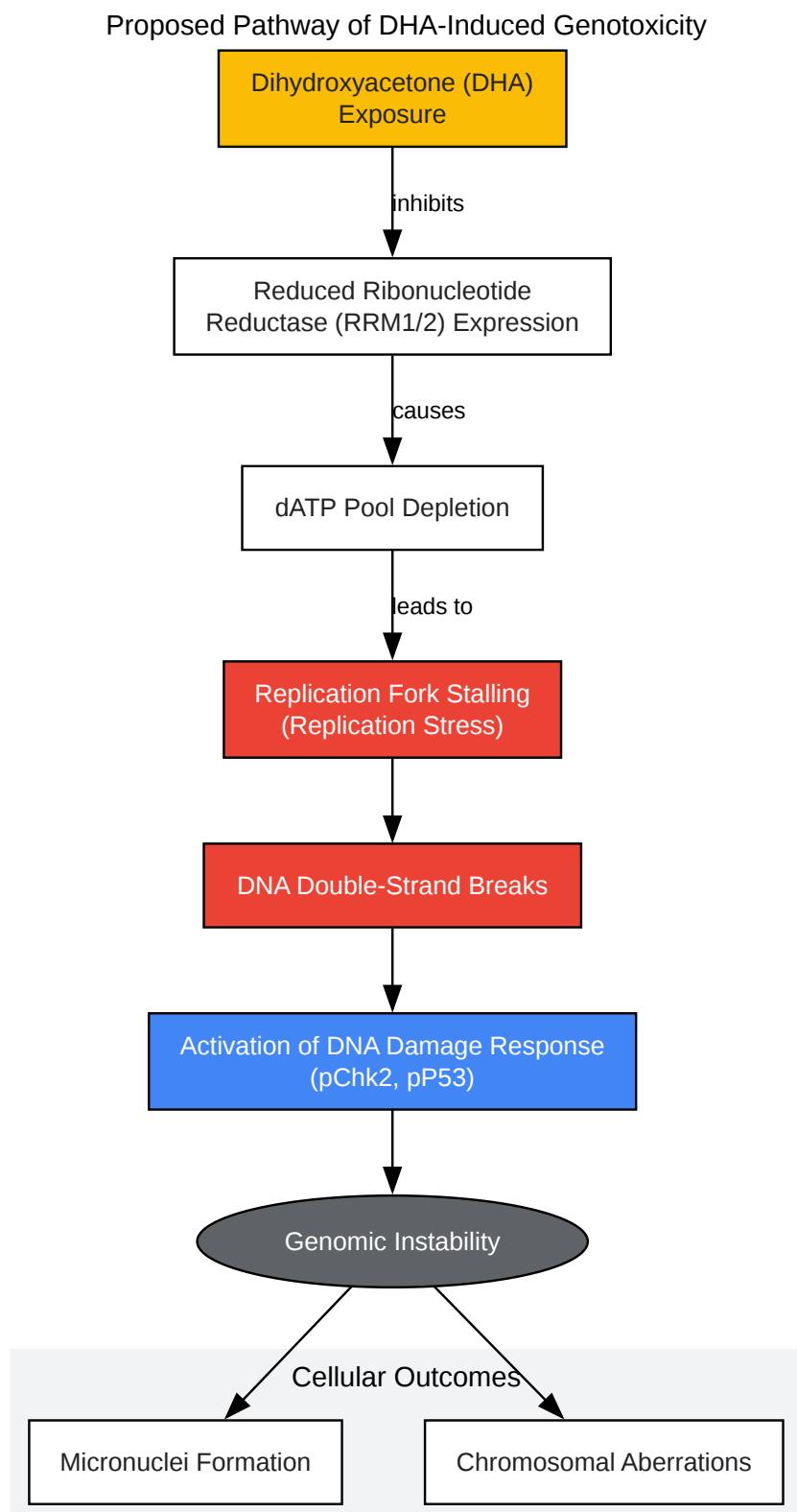
from the main nucleus.[\[17\]](#) They are formed from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that fail to segregate properly during cell division.[\[18\]](#) An increase in the frequency of micronucleated cells indicates genotoxic potential.

Detailed Methodology:

- **Cell Culture:** Suitable mammalian cell lines (e.g., human lymphocytes, CHO, TK6, BEAS-2B) are cultured.[\[16\]](#)[\[19\]](#)[\[20\]](#)
- **Exposure:** Cultured cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) or long (up to 2 cell cycles) duration, both with and without S9 metabolic activation.[\[16\]](#)[\[20\]](#)
- **Cytokinesis Block:** Cytochalasin B, an actin polymerization inhibitor, is added to the culture. This prevents cytokinesis (the final step of cell division), leading to the accumulation of binucleated cells that have successfully completed mitosis but not cell separation.[\[18\]](#)[\[20\]](#) This ensures that only cells that have divided during or after treatment are analyzed.
- **Harvest and Staining:** After the incubation period, cells are harvested, fixed, and applied to microscope slides. The DNA is stained with a fluorescent dye (e.g., DAPI) or a chromatin-specific stain (e.g., Giemsa) to visualize the main nuclei and micronuclei.[\[19\]](#)[\[21\]](#)
- **Scoring and Interpretation:** At least 2000 binucleated cells per concentration are scored under a microscope.[\[20\]](#) The number of binucleated cells containing one or more micronuclei is recorded. A substance is considered positive if it causes a concentration-dependent and statistically significant increase in micronucleus frequency.

Workflow of the In Vitro Micronucleus Test

[Click to download full resolution via product page](#)


Workflow of the In Vitro Micronucleus Test

Potential Mechanism of DHA-Induced Genotoxicity

Recent studies suggest that DHA's genotoxicity may be mediated through the induction of replication stress.[\[10\]](#)[\[11\]](#) This mechanism provides a more specific pathway than general oxidative stress. DHA exposure has been shown to interfere with nucleotide biosynthesis, leading to an imbalance in the cellular pool of deoxynucleoside triphosphates (dNTPs) required for DNA synthesis.

The proposed signaling pathway is as follows:

- DHA Exposure: Cellular uptake of DHA.
- Enzyme Inhibition: DHA reduces the expression of ribonucleotide reductase (RRM1/2), a critical enzyme for the synthesis of dNTPs.[\[10\]](#)[\[11\]](#)
- dNTP Pool Depletion: This leads to a specific depletion of the deoxyadenosine triphosphate (dATP) pool.[\[10\]](#)[\[11\]](#)
- Replication Stress: The lack of sufficient dATP causes DNA replication forks to slow down or stall, an event known as replication stress.[\[10\]](#)
- DNA Damage: Stalled replication forks are fragile and can collapse, leading to DNA double-strand breaks.
- Damage Response Activation: The cell activates DNA damage response (DDR) pathways, including the phosphorylation of checkpoint kinases like Chk2 and the tumor suppressor p53.[\[10\]](#)
- Genomic Instability: If the damage is not properly repaired, it can lead to the formation of micronuclei and larger chromosomal aberrations, resulting in genomic instability.[\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Proposed Pathway of DHA-Induced Genotoxicity

Conclusion

The weight of in vitro evidence indicates that dihydroxyacetone possesses genotoxic properties. It is consistently mutagenic in bacterial reverse mutation assays and induces both DNA damage and chromosomal instability in various mammalian cell lines.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[11\]](#) A plausible mechanism involves the induction of replication stress via depletion of the dATP pool.[\[10\]](#)[\[11\]](#) In contrast, the limited available data for the alternative tanning agent Erythrulose suggests it is not mutagenic in the Ames test.[\[9\]](#)

It is important to note that despite these in vitro findings, regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS) have concluded that DHA is safe for its intended use in cosmetic products at specified concentrations (e.g., up to 10% in self-tanning lotions).[\[6\]](#) This suggests that factors such as dermal absorption limits, metabolic detoxification in vivo, and actual consumer exposure levels are critical in determining the overall risk to human health. Nevertheless, the positive in vitro genotoxicity data underscores the importance of continued safety evaluation and adherence to regulatory guidelines for products containing DHA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [tandfonline.com](#) [tandfonline.com]
- 2. Dihydroxyacetone, the active browning ingredient in sunless tanning lotions, induces DNA damage, cell-cycle block and apoptosis in cultured HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic, genotoxic, and toxicogenomic effects of dihydroxyacetone in human primary keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [tandfonline.com](#) [tandfonline.com]
- 5. Acute exposure to dihydroxyacetone promotes genotoxicity and chromosomal instability in lung, cardiac, and liver cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Mutagenicity of skin tanning lotions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Survey of chemical substances in consumer products, 72 – Assessment of DHA in self-tanning creams applied in spray booths – 5 Health assessment [www2.mst.dk]
- 10. Dihydroxyacetone decreases the dATP pool, inducing replication stress and genomic instability in BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydroxyacetone decreases the dATP pool, inducing replication stress and genomic instability in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nib.si [nib.si]
- 13. biosafe.fi [biosafe.fi]
- 14. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. criver.com [criver.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. oecd.org [oecd.org]
- 19. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nucro-technics.com [nucro-technics.com]
- 21. youtube.com [youtube.com]
- To cite this document: BenchChem. [Assessing the Genotoxicity of Dihydroxyacetone: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1167554#assessing-the-genotoxicity-of-dihydroxyacetone-vegetan>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com